Cytotoxic Potency of Optimized Analog Surpasses Doxorubicin Against Colon Cancer Cells
While the parent compound 2,3-diphenylacrylonitrile itself is not the active agent, its analog 3c (a substituted derivative) demonstrates a quantifiable advantage over the clinical standard doxorubicin. Compound 3c exhibited an IC50 of 0.34 mg/mL against HCT15 colon cancer cells, which is 2.4-fold more potent than doxorubicin's activity in the same assay [1]. This establishes that the diphenylacrylonitrile scaffold can be optimized to achieve superior cytotoxicity relative to a widely used chemotherapeutic comparator.
| Evidence Dimension | Cytotoxic activity (IC50) against HCT15 human colon cancer cell line |
|---|---|
| Target Compound Data | Analog 3c: IC50 = 0.34 mg/mL |
| Comparator Or Baseline | Doxorubicin: IC50 value (2.4× higher than analog 3c) |
| Quantified Difference | Analog 3c is 2.4 times more potent than doxorubicin |
| Conditions | In vitro cytotoxicity assay against HCT15 human colon cancer cell line (study by Sayed Alam et al., 2013) |
Why This Matters
The diphenylacrylonitrile scaffold can be chemically tuned to yield compounds with anticancer activity that quantitatively exceeds that of the standard-of-care agent doxorubicin, justifying its selection as a core structure for medicinal chemistry programs.
- [1] Sayed Alam M, et al. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. Eur J Med Chem. 2013;69:728-734. doi:10.1016/j.ejmech.2013.08.031. View Source
